1-(3,5-Difluoro-2-hydroxyphenyl)butan-1-one
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Overview
Description
1-(3,5-Difluoro-2-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H10F2O2. It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with a butanone moiety. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)butan-1-one typically involves the reaction of 3,5-difluoro-2-hydroxybenzaldehyde with a suitable butanone derivative under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoro-2-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Difluoro-2-hydroxyphenyl)butan-1-one is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-2-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorine atoms can enhance the compound’s stability and bioavailability by affecting its lipophilicity and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone: Similar structure but with an ethanone moiety instead of butanone.
3,5-Difluoro-2-hydroxyacetophenone: Another closely related compound with similar functional groups.
Uniqueness
1-(3,5-Difluoro-2-hydroxyphenyl)butan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the butanone moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C10H10F2O2 |
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Molecular Weight |
200.18 g/mol |
IUPAC Name |
1-(3,5-difluoro-2-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,14H,2-3H2,1H3 |
InChI Key |
TXBNQIXKCLSBIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=CC(=C1)F)F)O |
Origin of Product |
United States |
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